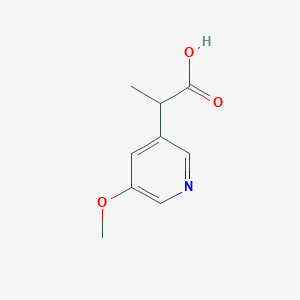

2-(5-Methoxypyridin-3-yl)propanoic acid

Description

2-(5-Methoxypyridin-3-yl)propanoic acid is a pyridine-derived carboxylic acid characterized by a methoxy substituent at the 5-position of the pyridine ring and a propanoic acid side chain at the 3-position. For instance, pyridine derivatives with methoxy groups, such as 3-(5-Methoxypyridin-3-yl)-prop-2-yn-1-ol , and propanoic acid analogs, such as herbicidal agents fluazifop and haloxyfop , underscore its versatility in chemical design.

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2-(5-methoxypyridin-3-yl)propanoic acid |

InChI |

InChI=1S/C9H11NO3/c1-6(9(11)12)7-3-8(13-2)5-10-4-7/h3-6H,1-2H3,(H,11,12) |

InChI Key |

PHMBJPYIXXCPGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CN=C1)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxypyridin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxypyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

1. Neuroprotective Properties

Research has indicated that derivatives of 2-(5-Methoxypyridin-3-yl)propanoic acid exhibit neuroprotective effects. For instance, compounds derived from indole-3-propionic acid and 5-methoxy-indole carboxylic acid have demonstrated the ability to protect neuronal cells against oxidative stress and neurotoxicity, making them potential candidates for treating neurodegenerative diseases such as Parkinson's disease .

2. Anti-inflammatory and Antioxidant Effects

The compound has been studied for its anti-inflammatory properties, showing efficacy in reducing inflammation markers in various biological models. Its antioxidant capabilities help mitigate oxidative stress, which is implicated in numerous chronic diseases .

3. Cardiovascular Health

There is ongoing research into the use of this compound in managing cardiovascular diseases. The compound may help regulate lipid profiles and reduce the risk of dyslipidemia by influencing metabolic pathways associated with cholesterol and triglyceride levels .

Cosmetic Applications

1. Skin Care Formulations

The compound's properties make it a valuable ingredient in cosmetic formulations aimed at improving skin health. Its antioxidant effects can enhance the stability of products while providing protective benefits against environmental stressors .

2. Emulsion Systems

Recent studies have explored the incorporation of this compound into emulsion systems for topical applications. These formulations can improve skin hydration and texture, making them suitable for a variety of skin care products .

Research Findings and Case Studies

Mechanism of Action

The mechanism of action of 2-(5-Methoxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The molecular targets and pathways involved are often studied through biochemical assays and computational modeling.

Comparison with Similar Compounds

Key Analogs:

Analysis :

- Pyridine vs. Pyrazole Cores: The methoxypyridine group in this compound may enhance solubility compared to pyrazole-containing analogs like the cytotoxic compound from . Pyridine derivatives are often prioritized for CNS drug design due to improved blood-brain barrier penetration.

- Herbicidal Activity: Fluazifop and haloxyfop share the propanoic acid backbone but feature bulky pyridinyloxy-phenoxy groups, which are critical for ACCase enzyme inhibition in grasses . The absence of these groups in the target compound suggests divergent applications.

Cytotoxicity:

The compound 3-(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid () exhibited 43.2% mortality in brine shrimp assays at 0.1 mg/mL, indicating moderate cytotoxicity .

Herbicidal Potential:

Fluazifop and haloxyfop demonstrate that propanoic acid derivatives with pyridinyloxy-phenoxy groups are potent herbicides . The target compound’s simpler structure (lacking phenoxy and trifluoromethyl groups) may reduce herbicidal activity but could be optimized for other uses.

Physicochemical Properties

| Property | This compound (Predicted) | Fluazifop (Actual) | 3-(5-Bromo-2-methoxyphenyl)propanoic Acid (Actual) |

|---|---|---|---|

| Molecular Formula | C9H11NO3 | C19H16F3NO4 | C10H11BrO3 |

| Molecular Weight | 181.19 g/mol | 383.33 g/mol | 259.10 g/mol |

| Key Functional Groups | Methoxypyridine, propanoic acid | Trifluoromethyl pyridine, phenoxy | Bromo-methoxyphenyl, propanoic acid |

| Solubility | Moderate (polar solvents) | Low (lipophilic) | Moderate |

Notes:

- The bromo-methoxyphenyl analog () shares a methoxy-phenylpropanoic acid structure but lacks the pyridine ring, which may reduce aromatic π-π stacking interactions compared to the target compound .

Biological Activity

2-(5-Methoxypyridin-3-yl)propanoic acid, a compound of increasing interest in pharmacological research, has demonstrated various biological activities, particularly in neuroprotection, anti-inflammatory effects, and potential applications in treating neurodegenerative disorders. This article explores its biological activity, including detailed research findings and case studies.

- Molecular Formula : C12H15NO3

- Molecular Weight : 219.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate biochemical pathways by:

- Inhibiting Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes.

- Antioxidant Properties : It can scavenge free radicals, reducing oxidative stress in cells.

- Neuroprotective Effects : By protecting neuronal cells from apoptosis and oxidative damage, it shows promise in neurodegenerative disease models.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. For instance:

- In vitro experiments using SH-SY5Y neuronal cells showed that this compound effectively reduced cell death induced by oxidative stress agents like H₂O₂. The compound demonstrated an IC₅₀ value greater than 150 µM, indicating a favorable safety profile .

Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory effects by:

- Reducing the production of pro-inflammatory cytokines.

- Inhibiting pathways associated with inflammation, which may be beneficial in conditions such as arthritis and other inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound is notable:

- It has been shown to suppress iron-induced lipid peroxidation and decrease superoxide anion generation in various cellular models .

Case Studies

- Neurodegenerative Disorders : A study investigated the effects of this compound on models of Parkinson's disease. The results indicated that the compound could significantly mitigate neurotoxicity induced by 6-OHDA (6-hydroxydopamine), a common model for studying Parkinson's disease .

- Oxidative Stress Models : In experiments designed to simulate oxidative stress, the compound exhibited protective effects against cell death in neuronal cell lines exposed to Aβ-peptide toxicity. This suggests potential applications in Alzheimer's disease research .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.